2-Chloro-5,6-dimethylnicotinaldehyde
Overview
Description
2-Chloro-5,6-dimethylnicotinaldehyde is a chemical compound with the molecular formula C8H8ClNO . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of 2-Chloro-5,6-dimethylnicotinaldehyde involves several steps . A mixture of 2-chloro-3-cyano-5,6-dimethylpyridine, semicarbazide hydrochloride, sodium acetate, water, and methanol is hydrogenated using a Raney nickel catalyst . The mixture is then added to water and filtered. The solid filtered off is suspended in water, and concentrated hydrochloric acid is added. The mixture is heated, formalin is added, and the mixture is heated again and allowed to cool. Sodium acetate and water are added, and the mixture is extracted with ether. The extracts are washed with 5% aqueous potassium carbonate and evaporated to give 2-chloro-5,6-dimethyl-3-pyridinecarboxaldehyde .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5,6-dimethylnicotinaldehyde is represented by the SMILES notation Cc1cc(c(nc1C)Cl)C=O
. The InChI representation is InChI=1S/C8H8ClNO/c1-5-3-7(4-11)8(9)10-6(5)2/h3-4H,1-2H3
.
Scientific Research Applications
Complex Formation and Biological Activities
2-Chloro-5,6-dimethylnicotinaldehyde has been studied in the context of forming complexes with divalent and rare earth metals. These complexes have been investigated for their stability constants and potential biological activities, including antibacterial, antitubercular, antifungal, and anticoagulant effects (Athawale & Nerkar, 2000).
Chemical Synthesis Applications
The compound has been utilized in novel synthetic routes. For example, it served as an intermediate in the synthesis of 2-Chloro-N,N-dimethylnicotinamide, showcasing its role in facilitating the development of complex organic molecules (Xiao-hua, 2013).
Herbicidal Applications
2-Chloro-5,6-dimethylnicotinaldehyde derivatives have been examined for their herbicidal properties. Variations in the chlorine atom's position on the pyridine ring significantly affect their biological properties, influencing their post-emergence and pre-emergence herbicidal activities (Andrea et al., 1990).
Photophysical and Photochemical Properties
Studies have also delved into the photophysical and photochemical properties of derivatives of 2-Chloro-5,6-dimethylnicotinaldehyde. For instance, research on phthalocyanine derivatives has indicated their potential for photodynamic therapy (PDT) applications (Demirbaş et al., 2017).
Molecular and Crystal Structure Studies
The molecular and crystal structures of compounds derived from 2-Chloro-5,6-dimethylnicotinaldehyde have been analyzed, contributing to the understanding of their chemical properties and potential transformations (Koval’ et al., 2017).
Thermodynamic Properties
Research has also focused on the thermodynamic properties of 2-Chloro-5,6-dimethylnicotinaldehyde and its derivatives, providing insights into their physical characteristics under various conditions (Sun et al., 2005).
properties
IUPAC Name |
2-chloro-5,6-dimethylpyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(4-11)8(9)10-6(5)2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJHNAWMJMJMCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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